molecular formula C17H20ClN3OS B2507147 5-chloro-N-(3-methyl-2-phenylbutyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1147705-22-3

5-chloro-N-(3-methyl-2-phenylbutyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2507147
CAS No.: 1147705-22-3
M. Wt: 349.88
InChI Key: OSUASSCYIMYOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(3-methyl-2-phenylbutyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine class. This compound is characterized by the presence of a chloro group at the 5th position, a methylsulfanyl group at the 2nd position, and a carboxamide group at the 4th position of the pyrimidine ring. Additionally, it has a 3-methyl-2-phenylbutyl substituent attached to the nitrogen atom at the 1st position of the pyrimidine ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-methyl-2-phenylbutyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiolating agent like methylthiolate (CH3S−).

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with an amine or ammonia under dehydrating conditions.

    Attachment of the 3-methyl-2-phenylbutyl Group: This step involves the alkylation of the nitrogen atom on the pyrimidine ring using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(3-methyl-2-phenylbutyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-methyl-2-phenylbutyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-phenylethyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with a different alkyl substituent.

    5-chloro-N-(3-methyl-2-phenylpropyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure with a shorter alkyl chain.

Uniqueness

The uniqueness of 5-chloro-N-(3-methyl-2-phenylbutyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide lies in its specific substituent pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 3-methyl-2-phenylbutyl group may impart distinct steric and electronic effects, differentiating it from other similar compounds.

Properties

IUPAC Name

5-chloro-N-(3-methyl-2-phenylbutyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c1-11(2)13(12-7-5-4-6-8-12)9-19-16(22)15-14(18)10-20-17(21-15)23-3/h4-8,10-11,13H,9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUASSCYIMYOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)C1=NC(=NC=C1Cl)SC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.